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Introduction
Deferitazole, also known as FBS0701 and SPD-602, is an orally active, tridentate iron chelator

that has been investigated for the treatment of transfusional iron overload.[1][2] As a derivative

of desferrithiocin, Deferitazole was developed to exhibit high affinity and selectivity for iron(III)

while mitigating the nephrotoxicity associated with earlier compounds in its class.[1] Its

development included Phase 1 and 2 clinical trials, providing valuable insights into its potential

as a therapeutic agent for managing chronic iron overload.[1][3] This technical guide provides a

comprehensive overview of Deferitazole, including its physicochemical properties, mechanism

of action, available clinical data, and detailed experimental protocols relevant to its evaluation.

Physicochemical Properties and Iron Binding
Affinity
Deferitazole is chemically identified as 4,5-dihydro-2-(2-hydroxy-3-(3,6,9-

trioxadecyloxy)phenyl)-4-methyl-4-thiazolecarboxylic acid.[1] Its structure, featuring a polyether

side chain, contributes to its favorable pharmacokinetic profile and reduced toxicity compared

to its parent compounds.[1]
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The following tables summarize the key quantitative data reported for Deferitazole.

Property Value Reference

Molecular Formula C₁₈H₂₅NO₇S [2]

Molecular Weight 399.46 g/mol [2]

Synonyms FBS-0701, SPD-602 [2]

Iron(III) Complex Stoichiometry 2:1 (Deferitazole:Fe³⁺) [1]

Binding Affinity & Selectivity Value Reference

log β₂ for Iron(III) 33.39 ± 0.03 [1]

pFe³⁺ 22.3 [1]

log β₂ for Aluminum(III) 26.68 [1]

log β₂ for Lanthanum(III) 21.55 [1]

log β₂ for Copper(II) 25.5 [1]

Mechanism of Action
The primary therapeutic mechanism of Deferitazole is the chelation of excess iron, particularly

labile plasma iron and intracellular iron pools. By forming a stable, water-soluble complex with

ferric iron (Fe³⁺), Deferitazole facilitates its excretion from the body, thereby reducing the iron

burden in vital organs such as the liver and heart.[4][5] The high affinity and selectivity for

iron(III) minimize the chelation of other essential metal ions.[1] The resulting iron-deferitazole
complex is stable under physiological conditions and does not undergo redox cycling, which is

a crucial safety feature for an iron chelator.[1]

Signaling Pathway and Logic Diagrams
The following diagrams illustrate the proposed mechanism of action and the workflow for

evaluating iron chelation.
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Caption: Mechanism of Action of Deferitazole.

Clinical Development and Available Data
Deferitazole has undergone Phase 1 and Phase 2 clinical evaluation for the treatment of

transfusional iron overload in pediatric patients. The primary study of note is NCT01363908, a

Phase 2, open-label, multi-center trial.[6] This study was designed to assess the

pharmacokinetics, safety, and efficacy of Deferitazole over a 48-week period.[6] Dosing was

initiated based on transfusion burden and iron overload status, with a range of 8-60 mg/kg/day.

[7] The trial was terminated, and as of the date of this document, full quantitative efficacy and

safety results have not been made publicly available.

Data Presentation: Clinical Trial Design (NCT01363908)
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Parameter Description Reference

Phase 2 [3]

Condition
Transfusional Iron Overload,

Beta-Thalassemia
[3]

Population Pediatric (Ages 6-17) [6]

Intervention
Oral Deferitazole (8-60

mg/kg/day)
[7]

Duration 48 weeks [6]

Primary Outcome Measure
Maximum Observed Plasma

Concentration (Cmax)
[6]

Secondary Outcome Measures

Liver Iron Concentration (LIC)

via MRI (FerriScan R2), Serum

Ferritin

[6]

Status Terminated [3]

Experimental Workflow: Clinical Trial Protocol
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Caption: Workflow of the NCT01363908 Clinical Trial.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b607044?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

of Deferitazole, based on established analytical techniques for iron chelators.

Spectrophotometric Determination of Iron(III) Chelation
Capacity
This protocol describes a method to quantify the iron-binding capacity of Deferitazole using a

competitive assay with a known iron chromogen, such as Ferrozine or 1,10-phenanthroline.[2]

[8][9]

Materials:

Deferitazole solution of known concentration

Ferric chloride (FeCl₃) solution

1,10-phenanthroline solution (or other suitable iron chromogen)

Hydroxylamine hydrochloride solution (as a reducing agent if measuring Fe²⁺)

Acetate buffer (pH 4.5)

UV-Vis Spectrophotometer

Procedure:

Preparation of Standard Curve: Prepare a series of solutions with known concentrations of

the iron-chromogen complex to establish a standard curve of absorbance versus iron

concentration.

Chelation Reaction: In a series of test tubes, add a fixed amount of FeCl₃ solution. To each

tube, add varying concentrations of the Deferitazole solution.

Incubation: Allow the Deferitazole to chelate the iron for a predetermined incubation period

at a controlled temperature.
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Addition of Chromogen: Add the 1,10-phenanthroline solution to each tube. The chromogen

will bind to any iron that has not been chelated by Deferitazole.

Color Development: Allow time for the color of the iron-chromogen complex to fully develop.

Spectrophotometric Measurement: Measure the absorbance of each solution at the

wavelength of maximum absorbance (λmax) for the iron-chromogen complex (approximately

510 nm for the Fe(II)-1,10-phenanthroline complex).[9]

Calculation: The amount of iron chelated by Deferitazole is determined by the reduction in

absorbance compared to a control sample containing no chelator. The chelation percentage

can be calculated using the formula: % Chelation = [(Abs_control - Abs_sample) /

Abs_control] * 100

Synthesis of Deferitazole (Illustrative Pathway)
While the exact, proprietary synthesis of Deferitazole is not publicly available, a plausible

synthetic route can be derived from published methods for creating desferrithiocin analogues

with polyether side chains.[1][10] The core structure is typically formed by the condensation of

a substituted 2-hydroxybenzonitrile with D-cysteine methyl ester, followed by the alkylation of a

hydroxyl group to introduce the polyether side chain.

Illustrative Synthetic Steps:

Formation of the Thiazoline Ring: Condensation of 2,3-dihydroxybenzonitrile with D-cysteine

methyl ester to form the 4,5-dihydro-2-(2,3-dihydroxyphenyl)-4-thiazolecarboxylic acid methyl

ester.

Alkylation of the Hydroxyl Group: Selective alkylation of one of the hydroxyl groups on the

phenyl ring with a suitable polyether tosylate or halide (e.g., 1-bromo-2-(2-(2-

methoxyethoxy)ethoxy)ethane) in the presence of a base such as potassium carbonate.[10]

Saponification: Hydrolysis of the methyl ester to the carboxylic acid using a base like sodium

hydroxide to yield the final Deferitazole product.[1]

Conclusion
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Deferitazole represents a significant advancement in the development of oral iron chelators,

demonstrating high affinity and selectivity for iron(III) in preclinical studies. While its clinical

development was terminated before the public release of comprehensive efficacy and safety

data, the available information provides a strong foundation for future research in this area. The

methodologies and data presented in this guide are intended to support researchers and drug

development professionals in the ongoing effort to develop safe and effective treatments for

iron overload disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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